(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one
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Overview
Description
(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one is a complex organometallic compound that features a lead atom bonded to an organic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one typically involves the following steps:
Formation of the Organic Ligand: The organic ligand, 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL, is synthesized through a series of reactions starting from commercially available precursors. This may involve aldol condensation, reduction, and oxidation reactions.
Lead Incorporation: The organic ligand is then reacted with a lead-containing reagent, such as lead acetate or lead chloride, under controlled conditions to form the desired organometallic compound. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: Ligand exchange reactions can replace the organic ligand with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using reagents like phosphines, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) species, while reduction may produce lead(II) species. Substitution reactions can result in a variety of organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one is used as a precursor for the synthesis of other organometallic compounds. It serves as a model compound for studying the reactivity and bonding of lead in organometallic chemistry.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. Studies focus on understanding how the lead center interacts with proteins, nucleic acids, and other biological macromolecules.
Medicine
While lead compounds are generally toxic, derivatives of this compound are explored for their potential use in targeted drug delivery systems. The unique properties of the compound may allow for the selective delivery of therapeutic agents to specific cells or tissues.
Industry
In industry, this compound is used as a catalyst in various chemical reactions. Its ability to facilitate oxidation, reduction, and substitution reactions makes it valuable in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one exerts its effects involves the coordination of the lead center with various substrates. The lead atom can form bonds with electron-rich species, facilitating the transfer of electrons and promoting chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}stannyl)oxy]hept-4-EN-3-one: This compound features a tin atom instead of lead and exhibits similar reactivity and applications.
(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}germyl)oxy]hept-4-EN-3-one: This germanium-containing compound is another analog with comparable properties.
Uniqueness
The uniqueness of (4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one lies in its lead center, which imparts distinct reactivity and coordination chemistry compared to its tin and germanium analogs. The lead atom’s larger size and different electronic properties result in unique catalytic and binding behaviors, making this compound valuable for specific applications in catalysis and materials science.
Properties
Molecular Formula |
C22H38O4Pb |
---|---|
Molecular Weight |
574 g/mol |
IUPAC Name |
bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]lead |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 |
InChI Key |
RFDHUANRWFSKRW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Pb]OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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